Allyl 4-cyanobenzoate Allyl 4-cyanobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13994548
InChI: InChI=1S/C11H9NO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7H2
SMILES:
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

Allyl 4-cyanobenzoate

CAS No.:

Cat. No.: VC13994548

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Allyl 4-cyanobenzoate -

Specification

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name prop-2-enyl 4-cyanobenzoate
Standard InChI InChI=1S/C11H9NO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7H2
Standard InChI Key BQDBBGDOWPQYGN-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)C1=CC=C(C=C1)C#N

Introduction

Structural and Physicochemical Properties

Allyl 4-cyanobenzoate consists of a benzoate core substituted with a cyano group (-CN) at the para position and an allyl ester moiety (-O-CO-OCH2_2CH=CH2_2). The molecular structure confers distinct electronic and steric properties, influencing its reactivity and physical characteristics.

Molecular Formula and Weight

  • Molecular Formula: C11_{11}H9_{9}NO2_{2}

  • Molecular Weight: 187.20 g/mol (calculated from atomic masses).

Physical Properties

While direct data for Allyl 4-cyanobenzoate are unavailable, comparisons to structurally similar esters, such as Methyl 4-cyanobenzoate (C9_9H7_7NO2_2), provide reasonable estimates :

PropertyMethyl 4-Cyanobenzoate Allyl 4-Cyanobenzoate (Estimated)
Melting Point65–67°C45–55°C (lower due to allyl group)
Boiling Point274.9°C at 760 mmHg~290–310°C
Density1.2 g/cm³1.1–1.3 g/cm³
SolubilityOrganic solventsSoluble in DCM, THF, acetone

The allyl group enhances hydrophobicity compared to methyl esters, reducing solubility in polar solvents.

Synthesis Methods

Route 1: Esterification of 4-Cyanobenzoic Acid

4-Cyanobenzoic acid (CAS 619-65-8) serves as the precursor . The synthesis involves:

  • Activation of the Carboxylic Acid:

    • 4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Esterification with Allyl Alcohol:

    • The acid chloride reacts with allyl alcohol in the presence of a base (e.g., pyridine) to form Allyl 4-cyanobenzoate .

Reaction Scheme:

4-Cyanobenzoic acid+SOCl24-Cyanobenzoyl chloride+HCl+SO2\text{4-Cyanobenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Cyanobenzoyl chloride} + \text{HCl} + \text{SO}_2 4-Cyanobenzoyl chloride+CH2=CHCH2OHAllyl 4-cyanobenzoate+HCl\text{4-Cyanobenzoyl chloride} + \text{CH}_2=CHCH_2OH \rightarrow \text{Allyl 4-cyanobenzoate} + \text{HCl}

Route 2: Direct Cyanidation of Allyl 4-Aminobenzoate

A patent describes nitro-to-cyano conversion via diazonium intermediates :

  • Nitration: 4-Nitrotoluene is derivatized to 4-nitrobenzoic acid.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

  • Diazotization and Cyanidation:

    • The amine is treated with NaNO2_2/HCl to form a diazonium salt, followed by reaction with CuCN to introduce the cyano group.

  • Esterification: The resulting 4-cyanobenzoic acid is esterified with allyl alcohol.

Chemical Reactivity and Applications

Reactivity of Functional Groups

  • Cyano Group:

    • Hydrolysis: Under acidic or basic conditions, the -CN group converts to a carboxylic acid (-COOH) or amide (-CONH2_2) .

    • Reduction: Catalytic hydrogenation (H2_2, Pd/C) yields a primary amine (-CH2_2NH2_2).

  • Allyl Ester:

    • Diels-Alder Reactions: The allyl group participates as a dienophile in cycloadditions .

    • Polymerization: Radical-initiated polymerization forms poly(allyl esters), useful in coatings and adhesives.

Applications

  • Pharmaceutical Intermediates: The patent US6613930B2 highlights para-cyanobenzoic acid derivatives as precursors to platelet aggregation inhibitors .

  • Polymer Chemistry: Allyl esters are key monomers in thermosetting resins .

  • Organic Synthesis: The compound’s dual functionality enables its use in multicomponent reactions.

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